molecular formula C13H11BrO B8519690 1-(2-Bromoethenyl)-4-methoxynaphthalene CAS No. 61639-31-4

1-(2-Bromoethenyl)-4-methoxynaphthalene

Cat. No. B8519690
CAS RN: 61639-31-4
M. Wt: 263.13 g/mol
InChI Key: VVRQQNCNDJYQAR-UHFFFAOYSA-N
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Patent
US03985896

Procedure details

Phenyllithium (164 ml. of 2.1 M, 0.345 mol.) was added dropwise to a solution of 35.9 g. (0.138 mol.) of 1-(2-bromoethenyl)-4methoxynaphthalene in 120 ml. of refluxing dry benzene under a nitrogen atmosphere. After addition the reaction mixture was refluxed for 30 minutes, then ice and water were slowly added. The mixture was shaken, the layers separated and the organic phase was washed with water and saturated sodium chloride solution, dried (MgSO4) and evaporated to give 1-ethynyl-4-methoxynaphthalene.
Quantity
164 mL
Type
reactant
Reaction Step One
Quantity
0.138 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1([Li])C=CC=CC=1.Br[CH:9]=[CH:10][C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14]([O:21][CH3:22])=[CH:13][CH:12]=1.C1C=CC=CC=1>O>[C:10]([C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14]([O:21][CH3:22])=[CH:13][CH:12]=1)#[CH:9]

Inputs

Step One
Name
Quantity
164 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Step Two
Name
Quantity
0.138 mol
Type
reactant
Smiles
BrC=CC1=CC=C(C2=CC=CC=C12)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the organic phase was washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC=C(C2=CC=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.